molecular formula C15H14N4O4 B2912186 N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941963-92-4

N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2912186
CAS RN: 941963-92-4
M. Wt: 314.301
InChI Key: VOHJJLJSHHECQR-UHFFFAOYSA-N
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Description

N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as MNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and material science. MNPO is a small-molecule inhibitor that selectively targets a specific protein, making it a valuable tool for studying the protein's function and developing new therapies.

Mechanism of Action

MNPO selectively binds to a specific protein, inhibiting its activity. The protein targeted by MNPO is involved in various cellular processes, including cell growth, differentiation, and survival. By inhibiting the protein's activity, MNPO can disrupt these cellular processes, leading to cell death.
Biochemical and Physiological Effects:
MNPO has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that MNPO can induce cell death in various cancer cell lines, suggesting that it may have potential as an anti-cancer agent. Additionally, MNPO has been shown to inhibit the growth of certain bacteria, making it a potential antimicrobial agent.

Advantages and Limitations for Lab Experiments

MNPO has several advantages that make it a valuable tool for scientific research. Its selectivity and potency make it an ideal tool for studying specific proteins and their functions. However, MNPO also has some limitations. Its synthesis is complex and requires expertise in organic chemistry, making it difficult to produce in large quantities. Additionally, MNPO's selectivity can also be a limitation, as it may not be effective against all protein targets.

Future Directions

There are several future directions for MNPO research. One potential application is in the development of new cancer therapies. MNPO has shown promise as an anti-cancer agent in vitro, and further studies are needed to determine its efficacy in vivo. Additionally, MNPO's antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, MNPO's selectivity and potency make it a valuable tool for studying various proteins and their functions, and further research is needed to identify new protein targets and potential applications.

Synthesis Methods

The synthesis of MNPO involves a multi-step process that requires expertise in organic chemistry. The first step involves the preparation of 2-methyl-4-nitrophenylamine, which is then reacted with pyridine-4-carboxaldehyde to form the intermediate product. The final step involves the addition of oxalyl chloride to the intermediate product to yield MNPO. The purity of the final product is critical for its effectiveness in scientific research.

Scientific Research Applications

MNPO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of MNPO is in drug discovery, where it is used as a tool to identify and validate new drug targets. MNPO selectively inhibits a specific protein, making it a valuable tool for studying the protein's function and developing new therapies.

properties

IUPAC Name

N'-(2-methyl-4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4/c1-10-8-12(19(22)23)2-3-13(10)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHJJLJSHHECQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide

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